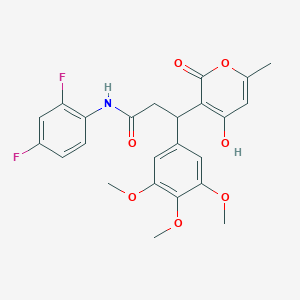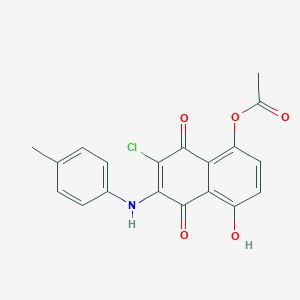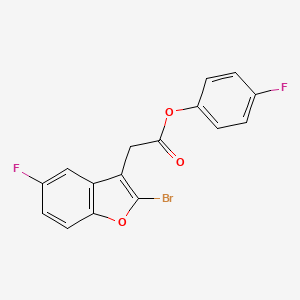![molecular formula C9H6N2OS B14943915 2-[2-Oxo-2-(thiophen-2-yl)ethyl]propanedinitrile](/img/structure/B14943915.png)
2-[2-Oxo-2-(thiophen-2-yl)ethyl]propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-CYANO-3-OXO-3-(2-THIENYL)PROPYL CYANIDE typically involves the reaction of thiophene-2-carboxaldehyde with malononitrile in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like piperidine or ammonium acetate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
化学反应分析
Types of Reactions
1-CYANO-3-OXO-3-(2-THIENYL)PROPYL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-CYANO-3-OXO-3-(2-THIENYL)PROPYL CYANIDE has several applications in scientific research:
作用机制
The mechanism of action of 1-CYANO-3-OXO-3-(2-THIENYL)PROPYL CYANIDE involves its interaction with various molecular targets. The nitrile group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules . The ketone group can undergo keto-enol tautomerism, influencing its reactivity and interactions with enzymes and other proteins .
相似化合物的比较
Similar Compounds
2-Thenoylacetonitrile: Similar structure but lacks the ketone group.
3-Oxo-2-phenylpropanenitrile: Contains a phenyl group instead of a thiophene ring.
4-Methoxybenzoylacetonitrile: Contains a methoxybenzene ring instead of a thiophene ring.
Uniqueness
1-CYANO-3-OXO-3-(2-THIENYL)PROPYL CYANIDE is unique due to the presence of both a nitrile and a ketone group attached to a thiophene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity .
属性
分子式 |
C9H6N2OS |
|---|---|
分子量 |
190.22 g/mol |
IUPAC 名称 |
2-(2-oxo-2-thiophen-2-ylethyl)propanedinitrile |
InChI |
InChI=1S/C9H6N2OS/c10-5-7(6-11)4-8(12)9-2-1-3-13-9/h1-3,7H,4H2 |
InChI 键 |
UXFNCPLEBYWIGY-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1)C(=O)CC(C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methyl-4-(3-nitrophenyl)-5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromene](/img/structure/B14943837.png)

![3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B14943853.png)
![ethyl 6-bromo-5-hydroxy-1-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B14943855.png)
![Acetamide, 2-[(1,3-dihydro-6-methyl-3-oxofuro[3,4-c]pyridin-4-yl)thio]-N,N-di(2-propenyl)-](/img/structure/B14943857.png)

![9-hydroxy-11-thia-1,6,13-triazapentacyclo[13.2.2.02,14.04,12.05,10]nonadeca-2(14),3,5(10),8,12-pentaen-7-one](/img/structure/B14943872.png)
![4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B14943878.png)
![N~1~-[3-({2-[(6-Amino-3,5-dicyano-2-pyridyl)sulfanyl]acetyl}amino)phenyl]-1-adamantanecarboxamide](/img/structure/B14943886.png)

![5-(1,3-benzodioxol-5-ylcarbonyl)-6H-indeno[2,1-b]indolizin-6-one](/img/structure/B14943893.png)
![3-(1,3-Benzodioxol-5-yl)-3-[(3-methoxybenzoyl)amino]propanoic acid](/img/structure/B14943896.png)
![1-(Ethylsulfonyl)-2-{[2-(ethylsulfonyl)ethyl]sulfanyl}ethane](/img/structure/B14943900.png)
![6-(4-chlorophenyl)-3-(4-methylphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B14943901.png)
